"ethoxy(diphenyl)acetic acid" synthesis pathway overview
"ethoxy(diphenyl)acetic acid" synthesis pathway overview
An In-depth Technical Guide to the Synthesis of Ethoxy(diphenyl)acetic Acid
For the Researcher, Scientist, and Drug Development Professional
Abstract
Ethoxy(diphenyl)acetic acid is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while not exceedingly complex, offers a study in strategic functional group manipulation. This guide provides a detailed overview of the primary synthetic pathways to ethoxy(diphenyl)acetic acid, with a focus on the underlying chemical principles, practical experimental considerations, and validated protocols. We will explore two convergent and logical synthetic routes, providing the necessary data and visual aids to facilitate their successful implementation in a laboratory setting.
Introduction
Ethoxy(diphenyl)acetic acid is an organic compound featuring a central acetic acid moiety substituted with two phenyl groups and an ethoxy group at the alpha-carbon. This unique combination of lipophilic phenyl rings and a polar carboxylic acid, modified by an ether linkage, imparts specific physicochemical properties that are of interest in drug design and the development of specialty chemicals. Diphenylacetic acid derivatives, in general, are recognized as crucial intermediates in the production of various pharmaceuticals and agrochemicals.[1] The addition of the ethoxy group can modulate properties such as solubility, metabolic stability, and receptor binding affinity.
This guide will dissect the synthesis of this target molecule through two primary, logical pathways:
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Route A: Williamson Ether Synthesis on an α-Hydroxy Ester Intermediate. This is arguably the most direct and common approach, leveraging the well-established benzilic acid rearrangement and Williamson ether synthesis.
-
Route B: Nucleophilic Substitution on an α-Halo Diphenylacetic Acid Derivative. This alternative route starts from diphenylacetic acid and proceeds through a halogenated intermediate.
Each route will be presented with a mechanistic rationale, detailed experimental protocols, and a discussion of the advantages and potential challenges.
Route A: Williamson Ether Synthesis Approach
This synthetic strategy is built upon the sequential construction of the molecule, starting with the formation of the α-hydroxy acid core, followed by esterification, etherification, and final hydrolysis.
Logical Workflow for Route A
Caption: Overall workflow for the synthesis of ethoxy(diphenyl)acetic acid via Route A.
Step 1: Synthesis of Benzilic Acid via Benzilic Acid Rearrangement
The cornerstone of this route is the benzilic acid rearrangement, a classic 1,2-rearrangement of a 1,2-diketone (benzil) to an α-hydroxy carboxylic acid.[2] This reaction is typically base-catalyzed.
Mechanism: The reaction proceeds through the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. This is followed by a 1,2-migration of a phenyl group to the adjacent carbonyl carbon, which is the rate-determining step. Subsequent protonation during acidic workup yields benzilic acid.[2][3]
Experimental Protocol:
A robust and "green" procedure for this rearrangement has been described.[4]
-
In a 100 mL round-bottom flask, dissolve 2.3 g of benzil in 12 mL of methanol, warming slightly if necessary.[5]
-
In a separate container, prepare a solution of potassium hydroxide by dissolving a suitable amount in aqueous methanol.
-
Add 8 mL of the prepared KOH solution to the benzil solution while stirring.[5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for at least 30 minutes. The initial dark color of the reaction mixture will transition to brown.[5]
-
After cooling, transfer the reaction mixture to an evaporating dish and reduce the volume by heating on a steam bath to remove the methanol.
-
Dissolve the residue in water and add a small amount of decolorizing carbon. Heat the solution and then filter it to remove the carbon and any unreacted benzil.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of benzilic acid is complete.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and allow it to air dry.
| Parameter | Value | Reference |
| Starting Material | Benzil | [4] |
| Reagents | Potassium Hydroxide, Methanol, HCl | [5] |
| Reaction Time | 30 minutes (reflux) | [5] |
| Expected Yield | Typically high | - |
Step 2: Esterification of Benzilic Acid to Ethyl Benzilate
The resulting benzilic acid is then converted to its ethyl ester, ethyl benzilate. This is a standard Fischer esterification reaction. The esterification is crucial as it protects the carboxylic acid and provides a stable substrate for the subsequent etherification step. Ethyl benzilate is a commercially available intermediate as well.[6]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine benzilic acid (1 equivalent), a large excess of absolute ethanol (to drive the equilibrium), and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether or a similar organic solvent.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl benzilate, which can be purified by distillation or chromatography if necessary.
Step 3: Williamson Ether Synthesis to Form Ethyl Ethoxy(diphenyl)acetate
This is the key step where the ethoxy group is introduced. The Williamson ether synthesis is an SN2 reaction between an alkoxide and a primary alkyl halide or other suitable electrophile.[7][8]
Mechanism: The hydroxyl group of ethyl benzilate is deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide then attacks an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in an SN2 fashion, displacing the leaving group and forming the ether linkage.[9] The choice of a strong, non-nucleophilic base like NaH is critical to prevent competing reactions such as elimination.
Experimental Protocol:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl benzilate (1 equivalent) in anhydrous THF to the NaH suspension. Stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add an ethylating agent such as ethyl iodide or diethyl sulfate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ethyl ethoxy(diphenyl)acetate by column chromatography.
Step 4: Hydrolysis to Ethoxy(diphenyl)acetic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[10]
Experimental Protocol (Basic Hydrolysis):
-
Dissolve the crude ethyl ethoxy(diphenyl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for 1-3 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with cold, concentrated hydrochloric acid until the product precipitates.
-
Collect the solid ethoxy(diphenyl)acetic acid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system can be performed for further purification.
Route B: Halogenation and Nucleophilic Substitution Approach
This alternative pathway begins with diphenylacetic acid and introduces the ethoxy group via a substitution reaction on an α-halogenated intermediate.
Logical Workflow for Route B
Caption: Overall workflow for the synthesis of ethoxy(diphenyl)acetic acid via Route B.
Step 1: Synthesis of Diphenylacetic Acid
Diphenylacetic acid serves as the starting material for this route. It can be synthesized through various methods.
-
From Benzilic Acid: A high-yielding method involves the reduction of benzilic acid using red phosphorus and hydriodic acid in glacial acetic acid.[11][12] Yields of 94-97% have been reported for this transformation.[11]
-
From Glyoxylic Acid and Benzene: Diphenylacetic acid can also be prepared in a single step by reacting glyoxylic acid with an excess of benzene in the presence of a strong acid catalyst like chlorsulfonic acid.[13][14]
| Parameter | Value (from Benzilic Acid) | Reference |
| Starting Material | Benzilic Acid | [11][12] |
| Reagents | Red Phosphorus, Iodine, Water, Acetic Acid | [11] |
| Reaction Time | 2.5 hours (reflux) | [11] |
| Reported Yield | 94-97% | [11] |
Step 2: α-Halogenation of Diphenylacetic Acid
The introduction of a halogen at the benzylic position is a critical step. Direct halogenation of the carboxylic acid can be challenging. A more effective approach involves converting the carboxylic acid to an acyl halide first, followed by halogenation.
Experimental Protocol (Conceptual):
-
Convert diphenylacetic acid to its acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.
-
The resulting diphenylacetyl chloride can then be subjected to radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a solvent like carbon tetrachloride. This would yield α-bromo-diphenylacetyl chloride.
-
Alternatively, the diphenylacetic acid can be esterified first (e.g., to the methyl or ethyl ester), and then the ester can be subjected to benzylic bromination.
Step 3: Nucleophilic Substitution with Ethoxide
The α-halo intermediate is then treated with sodium ethoxide. The ethoxide anion acts as a nucleophile, displacing the halide in an SN2 reaction to form the ether bond.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Cool the ethoxide solution in an ice bath.
-
Slowly add a solution of the α-halo-diphenylacetic acid derivative (from the previous step) in an anhydrous solvent like ethanol or THF.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
-
If the substrate was an acyl halide, the reaction would yield the ethyl ester directly. If an ester was used as the substrate, the product would be ethyl ethoxy(diphenyl)acetate.
-
Work up the reaction by neutralizing with a weak acid, removing the solvent, and extracting the product.
Step 4: Final Hydrolysis (if necessary)
If the product from the previous step is an ester, a final hydrolysis step, as described in Route A, is required to obtain the target carboxylic acid.
Comparative Analysis of Synthetic Routes
| Feature | Route A (Williamson Ether Synthesis) | Route B (Halogenation/Substitution) |
| Starting Materials | Benzil (commercially available) | Diphenylacetic acid (requires synthesis or purchase) |
| Key Reactions | Benzilic acid rearrangement, Williamson ether synthesis | α-halogenation, Nucleophilic substitution |
| Advantages | Utilizes well-understood, high-yielding classic reactions. Avoids handling of highly reactive halogenating agents at the benzylic position. | Potentially shorter if diphenylacetic acid is readily available. |
| Challenges | Multiple steps (4 in total). Requires use of strong bases like NaH. | α-halogenation of the benzylic position can have side reactions. Handling of lachrymatory α-halo carbonyl compounds. |
Conclusion
Both presented pathways offer viable strategies for the synthesis of ethoxy(diphenyl)acetic acid. Route A, proceeding through a benzilate ester intermediate, is likely the more reliable and controllable method for laboratory-scale synthesis, relying on a series of robust and well-documented transformations. Route B presents a more convergent approach but may require more optimization, particularly in the α-halogenation step. The choice of route will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable compound.
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